3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one synthesis and characterization
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Introduction: Bridging Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The target molecule, 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one , represents a compelling fusion of two such "privileged" heterocyclic scaffolds. The pyridin-2(1H)-one core is present in numerous bioactive natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] Similarly, the 1,2,4-oxadiazole ring is a highly valued bioisostere for amide and ester functionalities, prized for its ability to enhance metabolic stability and modulate physicochemical properties.[2]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic strategy for 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. We will delve into the causal logic behind the chosen synthetic pathway, provide detailed, self-validating experimental protocols, and outline a full suite of analytical techniques for unambiguous structural confirmation and purity assessment.
Part 1: The Synthetic Strategy - A Convergent Approach
A robust synthesis relies on a logical and efficient plan. Our approach is a convergent strategy, wherein key fragments of the target molecule are synthesized independently before being coupled in the final stages. This method is often superior to a linear synthesis as it maximizes efficiency and simplifies the purification of intermediates.
Retrosynthetic Analysis
The most logical disconnection of the target molecule is at the C-C bond between the pyridinone and oxadiazole rings. This bond is formed during the cyclization of the oxadiazole. This retrosynthetic analysis reveals two critical intermediates:
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2-Oxo-1,2-dihydropyridine-3-carboxylic acid : The pyridinone backbone.
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N'-hydroxyacetimidamide (Acetamidoxime) : The precursor for the 3-methyl-1,2,4-oxadiazole moiety.
The formation of the 1,2,4-oxadiazole ring is most reliably achieved via the cyclodehydration of an O-acyl amidoxime intermediate.[2][3] This intermediate is formed by coupling the carboxylic acid of the pyridinone with the hydroxyl group of the amidoxime.
Synthesis Pathway Overview
The overall synthetic pathway is visualized below. It begins with the synthesis of the key intermediates from commercially available starting materials, followed by their coupling and the final ring-forming cyclization.
Figure 1: Convergent synthetic pathway for the target molecule.
Synthesis of Key Intermediates
Intermediate 1: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
The synthesis of this intermediate begins with the cyanation of a pyridine precursor. The Reissert-Henze reaction is a classic and effective method for introducing a cyano group at the C2 position of a pyridine ring by activating it as an N-oxide.[4][5]
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Step 1: 2-Cyanopyridine from Pyridine N-oxide: Pyridine N-oxide is activated with an acylating agent like dimethylcarbamoyl chloride. This forms a highly reactive N-acyloxypyridinium salt, which is susceptible to nucleophilic attack by a cyanide source (e.g., potassium cyanide) at the C2 position. Subsequent rearomatization yields 2-cyanopyridine.[4]
-
Step 2: 2-Oxo-1,2-dihydropyridine-3-carbonitrile: This transformation can be achieved through various methods, often involving oxidation and rearrangement sequences.
-
Step 3: Hydrolysis to the Carboxylic Acid: The nitrile group of 2-oxo-1,2-dihydropyridine-3-carbonitrile is hydrolyzed to the corresponding carboxylic acid under strong acidic conditions (e.g., refluxing in concentrated HCl). This provides the first key intermediate.
Intermediate 2: N'-hydroxyacetimidamide
This amidoxime is the source of the methyl-substituted N-C-N fragment of the oxadiazole ring. Its preparation is a straightforward and well-documented procedure.[6]
-
Step 1: Reaction of Acetonitrile with Hydroxylamine: Acetonitrile is treated with hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base like sodium ethoxide or potassium carbonate) in a suitable solvent like ethanol. The nucleophilic addition of hydroxylamine to the nitrile carbon yields N'-hydroxyacetimidamide.[6]
Final Assembly: Coupling and Cyclization
The final steps involve coupling the two key intermediates and forming the 1,2,4-oxadiazole ring.
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Step 1: Formation of the O-acyl amidoxime: The carboxylic acid of the pyridinone is activated to facilitate coupling with the hydroxyl group of the amidoxime. While conversion to an acyl chloride is possible, a milder and more common approach in modern synthesis involves using peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This in situ activation forms a reactive ester that readily couples with N'-hydroxyacetimidamide to form the crucial O-acyl amidoxime intermediate.
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Step 2: Cyclodehydration: The final ring-forming step is a thermal cyclodehydration. Heating the O-acyl amidoxime intermediate, typically in a high-boiling solvent such as dimethylformamide (DMF) or xylene, induces an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring.[3][7]
Part 2: Experimental Protocols
The following protocols are designed to be reproducible and include safety precautions. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 2.1: Synthesis of N'-hydroxyacetimidamide
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add absolute ethanol (approx. 5 mL per gram of hydroxylamine hydrochloride).
-
Reaction Initiation: Add acetonitrile (1.2 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N'-hydroxyacetimidamide as a white crystalline solid.[6]
Protocol 2.2: Synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Setup: To a dry 100 mL round-bottom flask under an argon atmosphere, add 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq), N'-hydroxyacetimidamide (1.1 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of carboxylic acid). Stir until all solids are dissolved.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Coupling Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. The formation of the O-acyl amidoxime intermediate can be monitored by TLC or LC-MS.
-
Cyclodehydration: Heat the reaction mixture to 110-120 °C and maintain this temperature for 4-6 hours. Monitor the cyclization to the final product by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure target compound.
Part 3: Characterization and Data Analysis
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Characterization Workflow
The logical flow of analysis ensures both structural confirmation and purity assessment.
Figure 2: Workflow for the characterization of the final product.
Spectroscopic and Chromatographic Data
The following table summarizes the expected data for 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.
| Analysis Technique | Parameter | Expected Result | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~12.0 (br s, 1H)~8.0-8.2 (m, 2H)~6.5 (t, 1H)~2.4 (s, 3H) | N-H proton of pyridinoneProtons on the pyridinone ringProton on the pyridinone ringMethyl group on the oxadiazole |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~168.1~165.5~161.0~140.2, 138.5, 115.7, 106.3~11.5 | C=N of oxadiazole (C3)C=N of oxadiazole (C5)C=O of pyridinoneCarbons of the pyridinone ringMethyl carbon |
| Mass Spectrometry (ESI+) | m/z | 191.06 (M+H)⁺ | Confirms the molecular weight (C₈H₇N₃O₂) of 190.05 g/mol . |
| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | ~3100-2900 (br)~1660 (s)~1580 (m) | N-H stretching of the pyridinoneC=O stretching (amide carbonyl)C=N stretching of the oxadiazole |
| HPLC (C18 column) | Purity | >95% | Assesses the final purity of the compound. |
Detailed Analytical Protocols
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Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. The use of DMSO-d₆ is advantageous as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton.[8][9]
-
Mass Spectrometry (MS): Prepare a dilute solution of the sample in methanol or acetonitrile (~0.1 mg/mL). Analyze using an electrospray ionization (ESI) source in positive ion mode to observe the protonated molecular ion [M+H]⁺.[10][11]
-
Infrared (IR) Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or analyze using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum from 4000 to 400 cm⁻¹.[8][9]
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High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column. A typical mobile phase would be a gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid). Monitor the elution at a suitable wavelength (e.g., 254 nm) determined by UV-Vis spectroscopy.[12]
Conclusion
This guide has outlined a logical and efficient convergent strategy for the synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. By detailing the rationale behind the synthetic choices, providing robust experimental protocols, and establishing a comprehensive characterization workflow, we provide researchers with a solid foundation for the preparation and validation of this promising heterocyclic compound. The successful application of these methods will enable further investigation into the biological activities and potential therapeutic applications of this and related molecular architectures.
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